molecular formula C18H17N3O4S2 B11019567 Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11019567
M. Wt: 403.5 g/mol
InChI Key: YMDJQUOMYFNKSH-UHFFFAOYSA-N
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Description

Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a methylthio group, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: A related pyrimidine derivative with similar structural features.

    Thienopyrimidine Derivatives: Compounds with a thienopyrimidine core, which may exhibit similar biological activities.

Uniqueness

Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 4-[[2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H17N3O4S2/c1-10-7-13-16(23)20-14(21-17(13)27-10)8-26-9-15(22)19-12-5-3-11(4-6-12)18(24)25-2/h3-7H,8-9H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

YMDJQUOMYFNKSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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